1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C10H10BrN5O.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers have explored its potential as a bioactive compound with various biological activities.
Medicine: The compound has been investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be compared with other quinazoline derivatives, such as:
- 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Oxo-2,5-dihydrofuran-3-yl)urea
- 1-(6-Bromobenzofuran-2-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a bromine atom and a guanidine group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10BrN5O |
---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
2-(5-bromo-6-methyl-4-oxo-3H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C10H10BrN5O/c1-4-2-3-5-6(7(4)11)8(17)15-10(14-5)16-9(12)13/h2-3H,1H3,(H5,12,13,14,15,16,17) |
InChI-Schlüssel |
UHQFZXCEWFLMCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N=C(N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.